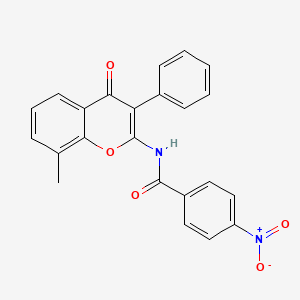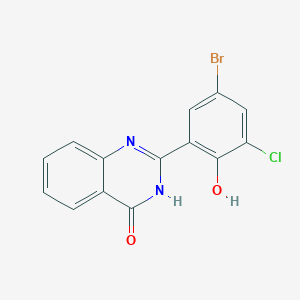![molecular formula C15H19N3O B12490819 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B12490819.png)
4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a benzyl group attached to a 1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of benzaldehyde with malonic acid in the presence of catalytic amounts of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the piperidine moiety.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its structural similarity to known bioactive compounds.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxadiazole ring and piperidine moiety contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3,5-disubstituted 1,2,4-oxadiazoles, share structural features and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H19N3O |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
3-benzyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H19N3O/c1-2-4-12(5-3-1)10-14-17-15(19-18-14)11-13-6-8-16-9-7-13/h1-5,13,16H,6-11H2 |
Clave InChI |
YNQQTKKLCWJTPT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=NC(=NO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)

![2-(4-hydroxy-3-methoxy-2-nitrophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12490765.png)

![2-{3-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12490771.png)
![5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
![10-(4-methylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12490778.png)
![5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)

![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490786.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12490790.png)
![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12490804.png)
![4-(2-amino-3-cyano-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinolin-4-yl)benzoic acid](/img/structure/B12490810.png)
